1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
This compound features a spirocyclic core combining a chroman-4-one (benzopyran-4-one) scaffold with a pyrrolidine ring. Spirocyclic systems are prized for their conformational rigidity, which improves target specificity and metabolic stability .
Properties
IUPAC Name |
1'-(3-chloro-4-fluorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S/c19-14-9-12(5-6-15(14)20)26(23,24)21-8-7-18(11-21)10-16(22)13-3-1-2-4-17(13)25-18/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDWIXHHDNJSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chroman and pyrrolidinone precursors, followed by their coupling through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane. Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
- Key Differences : Replacing pyrrolidine with a piperidine ring increases ring size, altering steric and electronic properties.
- Activity: In MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines, sulfonyl-bridged derivatives (e.g., compound 16 in ) showed IC₅₀ values of 0.31–5.62 µM, outperforming non-sulfonyl analogs (IC₅₀: 18.77–47.05 µM) .
- Mechanistic Insight : The sulfonyl group enhances apoptosis induction (3× increase in early apoptosis at 24 hours) and disrupts the cell cycle (sub-G₁ and G₂/M arrest) .
Spiro[isobenzofuran-1,3'-piperidin]-3-one
- Structural Shift : Replacing chroman-4-one with isobenzofuran modifies the electron density and hydrogen-bonding capacity.
Substituent Modifications
Sulfonyl Group Variations
- Trends: Electron-withdrawing groups (e.g., -NO₂) on the sulfonyl aryl ring improve thermal stability (higher melting points) and may enhance enzyme inhibition . The 3-Cl-4-F substitution in the target compound balances lipophilicity and polarity, favoring blood-brain barrier penetration.
Spirocyclic Anticancer Agents
- Insights : Pyrrolidine-based spirocycles (target compound) may offer superior selectivity over piperidine analogs due to reduced ring flexibility. However, piperidine derivatives like compound 16 exhibit stronger cytotoxicity, suggesting a trade-off between rigidity and activity .
Biological Activity
1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure incorporates a chroman and pyrrolidinone moiety, making it a subject of interest for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action and potential applications in drug development.
The synthesis of 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multi-step organic reactions. The process begins with the preparation of chroman and pyrrolidinone precursors, followed by their coupling through sulfonylation reactions using sulfonyl chlorides and bases like triethylamine.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures exhibit notable antimicrobial properties. For instance, spiro derivatives have been shown to be effective against various bacterial species, suggesting that 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one may possess similar activities. A study on spiro compounds demonstrated their broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria .
| Compound | Microbial Target | Activity |
|---|---|---|
| Spiro Derivative A | Staphylococcus aureus | Inhibitory |
| Spiro Derivative B | Escherichia coli | Inhibitory |
| 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | TBD | TBD |
Anticancer Potential
The compound's structure suggests potential anticancer activity, as many spirocyclic compounds have been identified as effective against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases. Spirocyclic compounds have been reported to exhibit significant antioxidant activities. The evaluation of such compounds typically involves in vitro assays measuring their ability to scavenge free radicals or inhibit lipid peroxidation. This property is crucial for developing therapeutic agents targeting diseases like cancer and neurodegenerative disorders .
The biological activity of 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes involved in disease progression.
- Receptor Modulation : The compound may act on receptors implicated in various signaling pathways relevant to cancer and inflammation.
Understanding these interactions is critical for elucidating its therapeutic potential and guiding further drug development efforts.
Case Studies
Several studies have evaluated the biological activities of spirocyclic compounds:
- Antimicrobial Study : A series of spiro derivatives were synthesized and tested against multiple bacterial strains, demonstrating promising inhibitory effects comparable to established antibiotics .
- Anticancer Research : Investigations into spiro derivatives showed significant cytotoxicity against breast and colon cancer cell lines, emphasizing the need for further exploration into their mechanisms and potential clinical applications .
Q & A
Q. What synthetic routes are commonly employed to prepare 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?
The synthesis typically involves:
- Multi-component reactions : Condensation of chroman-4-one derivatives with pyrrolidine precursors under catalytic conditions (e.g., pyrrolidine in methanol) to form the spirocyclic core .
- Deprotection : Removal of protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in dichloromethane .
- Sulfonylation : Coupling the deprotected intermediate with 3-chloro-4-fluorophenylsulfonyl chloride in the presence of triethylamine (TEA) to introduce the sulfonyl group .
Characterization relies on NMR, HRMS, and elemental analysis to confirm structural integrity .
Q. Which characterization techniques are critical for structural validation?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the spirojunction and substituent positions (e.g., sulfonyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- Elemental Analysis : Ensures correct stoichiometry .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are used to evaluate its anticancer activity?
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, A2780, HT-29), with IC₅₀ values indicating potency. For example, sulfonyl derivatives show IC₅₀ values as low as 0.31–5.62 μM .
- Annexin V/PI Apoptosis Assay : Quantifies early/late apoptosis via flow cytometry. Compound 16 (a sulfonyl derivative) induced >3-fold apoptosis in MCF-7 cells at 24 hours .
- Cell Cycle Analysis : Detects G2/M or sub-G1 arrest using propidium iodide staining .
Advanced Research Questions
Q. How does the sulfonyl substituent enhance biological activity compared to carbonyl or aryl groups?
- Electron-Withdrawing Effects : The sulfonyl group improves binding affinity to targets like acetyl-CoA carboxylase or apoptosis regulators by enhancing electrostatic interactions .
- Improved Potency : Sulfonyl derivatives (e.g., compound 16) exhibit IC₅₀ values 10–50× lower than carbonyl-spacer analogs (e.g., compound 15, IC₅₀ = 18.77–47.05 μM) .
- Structural Rigidity : The sulfonyl bridge may restrict conformational flexibility, optimizing target engagement .
Q. How can contradictory cytotoxicity data between structural analogs be resolved?
- Substituent Position Analysis : Compare activity of derivatives with halogens (e.g., 3-chloro-4-fluoro vs. 2,5-dichloro). Positional changes alter steric/electronic profiles .
- Secondary Assays : Validate mechanisms via caspase-3 activation or mitochondrial membrane potential assays to confirm apoptosis induction .
- Computational Modeling : Molecular docking identifies key interactions (e.g., hydrogen bonding with acetyl-CoA carboxylase) .
Q. What methodologies quantify apoptosis induction and cell cycle effects?
- Flow Cytometry : Annexin V-FITC/PI dual staining distinguishes apoptotic (Annexin V⁺) vs. necrotic (PI⁺) cells .
- Western Blotting : Detects apoptosis markers (e.g., Bax, Bcl-2, cleaved PARP) .
- Cell Cycle Profiling : Propidium iodide staining reveals phase-specific arrest (e.g., G2/M arrest indicates DNA damage response) .
Q. How can computational tools predict target interactions and optimize derivatives?
- Molecular Docking : Screens against targets like histone deacetylases (HDACs) or acetyl-CoA carboxylase. For example, spirochromane derivatives show binding energies <−8 kcal/mol to HDAC2 .
- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide synthesis .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) to the pyrrolidine or chroman rings .
- Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
- Pro-Drug Approaches : Mask polar groups (e.g., phosphate esters) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
